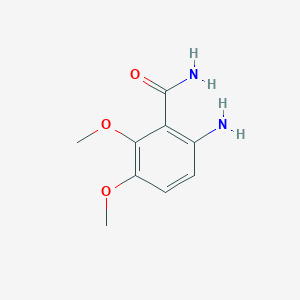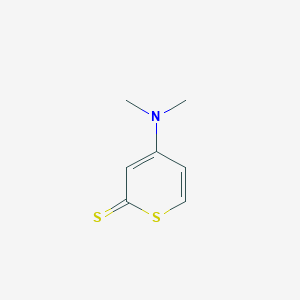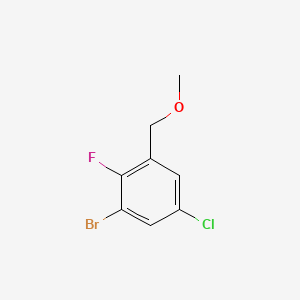
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, chlorine, and fluorine sources. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation steps, facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of pharmaceuticals or materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene: Similar in structure but with different substitution patterns.
1-Bromo-3-fluorobenzene: Lacks the methoxymethyl and chlorine groups, making it less complex.
1-Bromo-3-methoxy-5-trifluoromethyl-benzene: Contains a trifluoromethyl group instead of chlorine and fluorine.
Uniqueness
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is unique due to its specific combination of substituents, which confer distinct reactivity and properties. This makes it valuable in various synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C8H7BrClFO |
|---|---|
Poids moléculaire |
253.49 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(10)3-7(9)8(5)11/h2-3H,4H2,1H3 |
Clé InChI |
PGWYKGIUINWKOF-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=CC(=C1)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


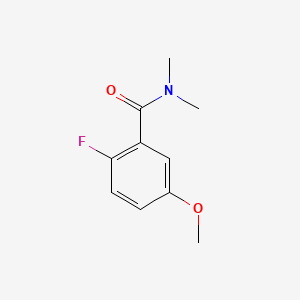
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
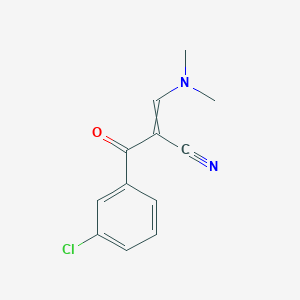
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)

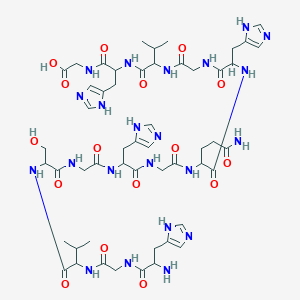
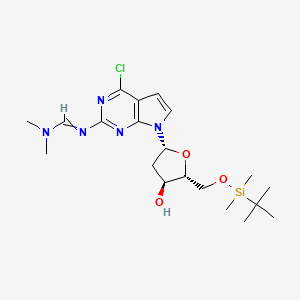


![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
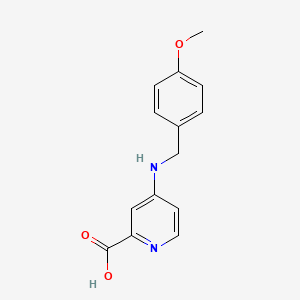
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
